Acuagel; Adjoen
CAS No.:
Cat. No.: VC1600110
Molecular Formula: C9H14OS3
Molecular Weight: 234.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14OS3 |
---|---|
Molecular Weight | 234.4 g/mol |
IUPAC Name | 1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene |
Standard InChI | InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2 |
Standard InChI Key | IXELFRRANAOWSF-UHFFFAOYSA-N |
SMILES | C=CCSSC=CCS(=O)CC=C |
Canonical SMILES | C=CCSSC=CCS(=O)CC=C |
Introduction
Chemical Identification and Structure
Nomenclature and Identification
Acuagel; Adjoen is a synonym for Ajoene (pronounced /ˈɑːhoʊ.iːn/), a name derived from "ajo," the Spanish word for garlic . The compound is also known by several other names including 4,5,9-Trithiadodeca-1,6,11-triene 9-oxide and 2-Propen-1-yl[3-(2-propen-1-ylsulfinyl)-1-propen-1-yl]disulfide . The structure of Ajoene was first determined and synthesized based on biosynthetic considerations in 1984, correcting an incorrect structure published in 1983 .
Table 1: Identification Parameters for Acuagel; Adjoen
Parameter | Value |
---|---|
CAS Number | 92285-01-3, 92284-99-6 |
PubChem CID | 5386591, 72373 |
Molecular Formula | C9H14OS3 |
Molecular Weight | 234.4 g/mol |
IUPAC Name | (E)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene |
InChI Key | IXELFRRANAOWSF-FNORWQNLSA-N |
SMILES | C=CCSS/C=C/CS(=O)CC=C |
Exact Mass | 234.02067859 Da |
Source: Information compiled from PubChem entries
Structural Characteristics
Acuagel; Adjoen features a unique chemical structure containing both sulfoxide (S=O) and disulfide (S-S) functional groups . This organosulfur compound exists as a mixture of up to four stereoisomers, which differ in terms of the stereochemistry of the central alkene (E- vs Z-) and the chirality of the sulfoxide sulfur (R- vs S-) . The E-isomer (trans-Ajoene) and Z-isomer (cis-Ajoene) are the primary forms found in garlic preparations .
Physical and Chemical Properties
Acuagel; Adjoen is described as a colorless liquid . Based on computed properties from PubChem, it has moderate lipophilicity (XLogP3 value of 1.7), contains no hydrogen bond donors, and has 4 hydrogen bond acceptors . The compound has 8 rotatable bonds, indicating considerable structural flexibility .
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Physical State | Colorless liquid |
XLogP3-AA | 1.7 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 8 |
Stability | Volatile |
Source: Information compiled from PubChem and product listings
Biological Activities
Antioxidant Properties
Acuagel; Adjoen functions as an antioxidant by inhibiting the release of superoxide . This property contributes to its potential protective effects against oxidative stress, which is implicated in various pathological conditions including inflammation and aging-related disorders.
Antithrombotic Effects
One of the most significant properties of Acuagel; Adjoen is its antithrombotic activity . It helps prevent platelets in the blood from forming blood clots, potentially reducing the risk of heart disease and stroke in humans. This makes it a compound of considerable interest in cardiovascular health research.
Antimicrobial Activities
Acuagel; Adjoen has demonstrated broad-spectrum antimicrobial properties, showing effectiveness against both bacteria and fungi . It is classified under "antifungal agents" in PubChem, defined as "substances that destroy fungi by suppressing their ability to grow or reproduce" . Specific research has examined its activity against fungi, with studies cited in product descriptions, including "Thomaz, L., et al.: Medical Mycology, 46, 113 (2008)" .
Other Biological Activities
Additional biological activities of Acuagel; Adjoen have been reported in the scientific literature:
Laboratory Synthesis and Derivatives
Synthetic Approaches
Several approaches to synthesizing Acuagel; Adjoen have been developed:
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The first laboratory synthesis was accomplished in 1984 based on biosynthetic considerations
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A short, scalable total synthesis was reported in 2018 by Wirth and coworkers
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A biosynthetically modeled synthesis of trifluoroajoene from difluoroallicin was published in 2017
These synthetic methods have made it possible to produce Acuagel; Adjoen and its analogs for research and potential pharmaceutical applications.
Derivatives and Analogs
Several derivatives and analogs of Acuagel; Adjoen have been developed for research purposes:
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Ajoene-d14 (E/Z Ajoene-d14): A deuterated form with the molecular formula C₉D₁₄OS₃ and molecular weight of 248.49
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Trifluoroajoene: A fluorinated analog synthesized from difluoroallicin
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Various other ajoene analogs with modified functional groups to enhance specific biological activities
The deuterated version (Ajoene-d14) is particularly useful as a labeled compound in research applications, as it maintains the same biological functions as the non-deuterated compound .
Product | Quantity | Price (EUR) |
---|---|---|
E-Ajoene (~20% in Ethyl Acetate) | 1mg | 256.00 |
E-Ajoene (~20% in Ethyl Acetate) | 10mg | 1,719.00 |
E/Z Ajoene-d14 | 10mg | 2,353.00 |
Source: CymitQuimica product listings
These high prices reflect the specialized nature of the compound and the complexity involved in its isolation or synthesis.
Applications
Research Applications
Acuagel; Adjoen is primarily used in research settings to investigate:
Nutritional Supplements
As a bioactive compound derived from garlic, Acuagel; Adjoen is relevant to the field of nutraceuticals. It contributes to the complex of bioactive substances that provide health benefits attributed to garlic consumption and garlic-based supplements .
Future Research Directions
Clinical Investigations
Future research on Acuagel; Adjoen is likely to focus on:
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Clinical trials to establish efficacy and safety for specific health conditions
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Optimal delivery methods to enhance bioavailability
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Synergistic effects with other bioactive compounds from garlic
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Development of standardized preparations for consistent dosing
Structural Optimization
Ongoing research into structural modifications of Acuagel; Adjoen aims to:
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Enhance specific biological activities
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Improve stability and bioavailability
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Reduce potential side effects
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Develop targeted delivery systems for specific tissues
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